N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-[(5-BROMOFURAN-2-YL)METHYL]-N-(5-METHYL-12-OXAZOL-3-YL)ETHANEDIAMIDE is a complex organic compound that features a brominated furan ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-BROMOFURAN-2-YL)METHYL]-N-(5-METHYL-12-OXAZOL-3-YL)ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving methylation and amide formation to introduce the ethanediamide moiety. The oxazole ring is introduced through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-BROMOFURAN-2-YL)METHYL]-N-(5-METHYL-12-OXAZOL-3-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the functional groups and potentially alter its biological activity.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(5-BROMOFURAN-2-YL)METHYL]-N-(5-METHYL-12-OXAZOL-3-YL)ETHANEDIAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- N-[(5-bromofuran-2-yl)methyl]-3,4-dimethoxyaniline
Uniqueness
N’-[(5-BROMOFURAN-2-YL)METHYL]-N-(5-METHYL-12-OXAZOL-3-YL)ETHANEDIAMIDE is unique due to the presence of both a brominated furan ring and an oxazole ring in its structure. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10BrN3O4 |
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Molecular Weight |
328.12 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
InChI |
InChI=1S/C11H10BrN3O4/c1-6-4-9(15-19-6)14-11(17)10(16)13-5-7-2-3-8(12)18-7/h2-4H,5H2,1H3,(H,13,16)(H,14,15,17) |
InChI Key |
DVLRTAUXVNHYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(O2)Br |
Origin of Product |
United States |
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